Alanycarb

Beschreibung

Eigenschaften

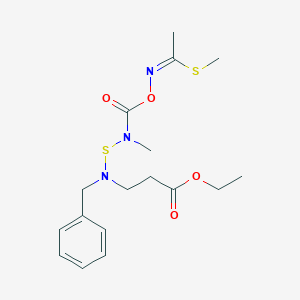

IUPAC Name |

ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAUQNJOSOMMHI-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)ON=C(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(/C)\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058195 | |

| Record name | Alanycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83130-01-2 | |

| Record name | Alanycarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83130-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanycarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083130012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanycarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Oxa-5,11-dithia-4,6,9-triazadodec-9-enoic acid, 6,10-dimethyl-7-oxo-4-(phenylmethyl)-, ethyl ester, (9Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767O73WB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alanycarb's Mechanism of Action on Insect Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism: Acetylcholinesterase Inhibition

The primary target of Alanycarb in the insect nervous system is acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of acetylcholine (B1216132).[1][2][3] The normal function of AChE is to terminate nerve impulses at cholinergic synapses by breaking down ACh into choline (B1196258) and acetic acid.[4]

This compound, like other carbamate (B1207046) insecticides, acts as a competitive inhibitor of AChE.[5] It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This binding is reversible, distinguishing it from organophosphate insecticides which cause irreversible inhibition. The carbamoylated AChE is temporarily inactive and unable to hydrolyze acetylcholine.

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the persistent stimulation of nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron.

Signaling Pathway of this compound-Induced Neurotoxicity

The overstimulation of nAChRs triggers a cascade of events within the postsynaptic neuron, leading to uncontrolled nerve impulses, paralysis, and ultimately the death of the insect.

References

- 1. This compound | C17H25N3O4S2 | CID 9576091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound | Carbamate Insecticide | For Research Use [benchchem.com]

- 4. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]

- 5. researchgate.net [researchgate.net]

The Primary Metabolic Pathway of Alanycarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanycarb, an N-methylcarbamate insecticide, is anticipated to undergo two primary metabolic transformations in biological systems: sulfoxidation and hydrolysis . These pathways are common for thioether-containing carbamates. The initial and rate-limiting step is likely the oxidation of the sulfur atom, catalyzed by cytochrome P450 monooxygenases, to form this compound sulfoxide (B87167). This can be further oxidized to this compound sulfone. Both the parent compound and its oxidized metabolites can then undergo hydrolysis of the carbamate (B1207046) ester linkage, a reaction catalyzed by esterases, leading to the formation of the corresponding oxime and ultimately to less toxic degradation products. The sulfoxide and sulfone metabolites are predicted to be of toxicological significance, potentially exhibiting greater acetylcholinesterase inhibition than the parent compound.

Proposed Primary Metabolic Pathways of this compound

The metabolic degradation of this compound is expected to proceed through two main interconnected pathways, as detailed below.

Pathway I: Sulfoxidation (Phase I Metabolism)

The presence of a sulfide (B99878) group in the this compound molecule makes it a prime substrate for oxidative metabolism. This pathway is catalyzed predominantly by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver.[1][2]

-

Step 1: Formation of this compound Sulfoxide. The sulfur atom in this compound is oxidized to form this compound sulfoxide. This is often a rapid metabolic conversion.[2]

-

Step 2: Formation of this compound Sulfone. The this compound sulfoxide can undergo further oxidation to form this compound sulfone. This step is generally slower than the initial sulfoxidation.[2]

These oxidative metabolites are more polar than the parent this compound, which facilitates their excretion. However, in the case of Aldicarb, the sulfoxide metabolite is a more potent acetylcholinesterase inhibitor than the parent compound.[1] A similar increase in toxicity may be anticipated for this compound sulfoxide.

Pathway II: Hydrolysis (Phase I Metabolism)

Hydrolysis of the carbamate ester bond is a critical detoxification pathway for carbamate insecticides. This reaction is primarily mediated by carboxylesterases.

-

Hydrolysis of this compound and its Oxidative Metabolites. this compound, this compound sulfoxide, and this compound sulfone can all serve as substrates for esterases. The hydrolysis cleaves the ester linkage, resulting in the formation of the corresponding oxime derivative and N-methylcarbamic acid. The latter is unstable and spontaneously degrades to methylamine (B109427) and carbon dioxide.

Quantitative Data Summary

Specific quantitative data on the metabolic fate of this compound is not available in the reviewed literature. The following tables summarize the proposed key metabolic reactions and the enzymes involved based on analogous compounds.

Table 1: Key Metabolic Reactions of this compound

| Reaction | Parent Compound | Product(s) |

| Sulfoxidation | This compound | This compound sulfoxide |

| Sulfoxidation | This compound sulfoxide | This compound sulfone |

| Hydrolysis | This compound | This compound oxime + N-methylcarbamic acid |

| Hydrolysis | This compound sulfoxide | This compound sulfoxide oxime + N-methylcarbamic acid |

| Hydrolysis | This compound sulfone | This compound sulfone oxime + N-methylcarbamic acid |

Table 2: Enzymes Implicated in this compound Metabolism

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction Catalyzed | Cellular Location |

| Cytochrome P450 | CYP3A4, CYP1A2, CYP2B6, CYP2C19, CYP2D6 | Sulfoxidation | Endoplasmic Reticulum (Liver) |

| Carboxylesterases | Various | Hydrolysis of carbamate ester | Cytosol, Microsomes (Liver) |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the metabolic pathway of this compound. These protocols are based on established methods for studying the metabolism of other carbamate insecticides.

In Vitro Metabolism using Liver Microsomes

This assay is designed to identify the primary oxidative metabolites of this compound and to pinpoint the specific CYP450 enzymes involved.

-

Objective: To determine the formation of this compound sulfoxide and sulfone in the presence of liver microsomes and to identify the responsible CYP450 isoforms.

-

Materials:

-

This compound standard

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

-

Recombinant human CYP450 enzymes

-

Acetonitrile (B52724) (for quenching the reaction)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins.

-

Analyze the supernatant for the presence of this compound and its metabolites using a validated LC-MS/MS method.

-

To identify the specific CYP450 isoforms, repeat the assay with either specific chemical inhibitors or with individual recombinant human CYP450 enzymes.

-

Esterase-Mediated Hydrolysis Assay

This protocol is designed to assess the rate of hydrolytic degradation of this compound.

-

Objective: To measure the rate of hydrolysis of this compound by esterases.

-

Materials:

-

This compound standard

-

Liver cytosol or purified carboxylesterase enzymes

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

In a microcentrifuge tube, combine the liver cytosol or purified esterase solution with phosphate buffer and the this compound solution.

-

Incubate at 37°C over a time course.

-

At each time point, take an aliquot and terminate the reaction with ice-cold acetonitrile.

-

Centrifuge to remove proteins.

-

Analyze the supernatant for the disappearance of the parent this compound and the appearance of the oxime metabolite using LC-MS/MS.

-

Metabolite Identification by LC-MS/MS

This is a general protocol for the analytical determination of this compound and its metabolites.

-

Objective: To separate, detect, and identify this compound and its metabolites in biological matrices.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

Flow Rate: Adjusted for optimal separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbamates.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and its expected metabolites are monitored. Full scan and product ion scan modes are used for the identification of unknown metabolites.

-

-

Sample Preparation:

-

For in vitro samples, protein precipitation with acetonitrile is usually sufficient.

-

For in vivo samples (e.g., urine, plasma, tissue homogenates), a more extensive sample clean-up such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

-

Mandatory Visualizations

The following diagrams illustrate the proposed metabolic pathways and a general experimental workflow for studying this compound metabolism.

Caption: Proposed primary metabolic pathways of this compound.

Caption: General experimental workflow for studying this compound metabolism.

References

Alanycarb: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanycarb is a broad-spectrum carbamate (B1207046) insecticide and nematicide.[1] Like other carbamates, its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and metabolic pathways of this compound, intended for a technical audience in research and development.

Chemical Structure and Identifiers

This compound is chemically identified as an oxime carbamate insecticide.[4] Its structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate | [5] |

| CAS Number | 83130-01-2 | |

| Molecular Formula | C₁₇H₂₅N₃O₄S₂ | |

| Molecular Weight | 399.53 g/mol | |

| SMILES | CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(/C)\SC | |

| InChI | InChI=1S/C17H25N3O4S2/c1-5-23-16(21)11-12-20(13-15-9-7-6-8-10-15)26-19(3)17(22)24-18-14(2)25-4/h6-10H,5,11-13H2,1-4H3/b18-14- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Source |

| Physical State | Pale yellow solid | |

| Melting Point | 46.8 °C | |

| Water Solubility | 20 mg/L (at 20 °C, pH 7) | |

| Solubility in Organic Solvents | Toluene, Acetone, Ethyl acetate: 950,000 mg/L (at 20°C) | |

| Octanol-Water Partition Coefficient (log P) | 3.57 | |

| Vapor Pressure | <0.0047 mPa (at 20°C) |

Toxicological Profile

This compound exhibits moderate mammalian toxicity and is a potent acetylcholinesterase inhibitor. It is classified as harmful if swallowed and fatal if inhaled.

Acute Toxicity

| Endpoint | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 330 mg/kg | |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg | |

| LC₅₀ | Rat | Inhalation (4h) | 0.205 mg/L |

Ecotoxicity

| Organism | Endpoint | Value | Source |

| Honeybee (Apis mellifera) | LD₅₀ (Oral) | 0.80 µ g/bee | |

| Fish and aquatic invertebrates | - | Moderately toxic | |

| Birds | - | Relatively non-toxic |

Mode of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of the nervous system, paralysis, and ultimately death in target organisms. The inhibition by carbamates is reversible.

Acetylcholinesterase Inhibition Pathway by this compound.

Metabolic Pathways

This compound is metabolized in biological systems, primarily through enzymatic hydrolysis by the liver. A key metabolic step is the cleavage of the N-S bond, which results in the formation of methomyl, another potent acetylcholinesterase inhibitor, and ethyl N-benzyl-β-alaninate. The metabolism of this compound is a critical factor in its toxicity and environmental fate. Cytochrome P450 enzymes are known to be involved in the oxidative metabolism of carbamates.

Metabolic Pathway of this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on acetylcholinesterase activity.

1. Principle: The assay measures the activity of AChE by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

2. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

0.1 M Phosphate (B84403) buffer, pH 8.0

-

This compound (test compound)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a fresh solution of ATCI in deionized water.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add all reagents except the enzyme.

-

Control wells (100% activity): Add all reagents, including the solvent used for this compound.

-

Test wells: Add all reagents and the desired concentrations of this compound.

-

-

Reaction:

-

To each well, add phosphate buffer, DTNB solution, and the this compound solution (or solvent for control).

-

Initiate the reaction by adding the AChE solution to all wells except the blank.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Analysis of this compound Residues in Soil by QuEChERS and LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of this compound from soil samples.

1. Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection of this compound.

2. Materials and Reagents:

-

Homogenized soil sample

-

Acetonitrile (B52724) (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18)

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer and centrifuge

-

LC-MS/MS system

3. Procedure:

-

Sample Extraction:

-

Weigh a representative amount of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add a measured volume of acetonitrile.

-

Shake vigorously for a set time (e.g., 1 minute).

-

Add the QuEChERS extraction salts.

-

Shake again and then centrifuge to separate the layers.

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the appropriate cleanup sorbents.

-

Vortex and centrifuge.

-

-

Analysis:

-

The cleaned extract is then ready for injection into the LC-MS/MS system for the quantification of this compound.

-

Experimental Workflow for this compound Residue Analysis.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound. The data presented, including physicochemical characteristics, toxicological profiles, and metabolic pathways, are essential for researchers and professionals involved in drug development, environmental science, and toxicology. The provided experimental protocols offer a starting point for the analysis and characterization of this important carbamate insecticide.

References

- 1. Methomyl (EHC 178, 1996) [inchem.org]

- 2. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides [agris.fao.org]

- 3. QuEChERS: Home [quechers.eu]

- 4. weber.hu [weber.hu]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis and Purification of Alanycarb for Research Applications

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the synthesis and purification of Alanycarb, a significant carbamate (B1207046) insecticide. This guide details the chemical pathways, experimental protocols, and analytical data necessary for the laboratory-scale production of this compound for research purposes.

This compound, known chemically as ethyl (Z)-N-benzyl-N-({methyl [({[1-(methylthio)ethylidene]amino}oxy)carbonyl]amino}thio)-β-alaninate, is a potent acetylcholinesterase inhibitor.[1] Its synthesis involves a multi-step process culminating in the formation of the characteristic oxime carbamate structure. This guide outlines a plausible and scientifically sound synthetic route based on established organic chemistry principles and analogous reactions for similar compounds.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅N₃O₄S₂ | [1] |

| Molecular Weight | 399.5 g/mol | [1] |

| CAS Number | 83130-01-2 | [1] |

| Appearance | Pale yellow solid | - |

| IUPAC Name | ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate | [1] |

Proposed Synthesis Workflow

The synthesis of this compound can be logically divided into the preparation of two key intermediates followed by their final coupling. The proposed workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on general organic synthesis methodologies and may require optimization for specific laboratory conditions.

Synthesis of Intermediate 1: 1-(Methylthio)ethanone Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(methylthio)ethanone (1.0 eq) in ethanol (B145695).

-

Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (B1210297) (1.2 eq) to the flask.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the crude oxime.

-

Purification: The crude 1-(methylthio)ethanone oxime can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Synthesis of Intermediate 2: N-Benzyl-β-alanine Ethyl Ester

N-Benzyl-β-alanine ethyl ester has been identified as a key intermediate in the synthesis of the insecticide OK-135 (this compound).

-

Reaction Setup: In a suitable reaction vessel, dissolve β-alanine ethyl ester hydrochloride (1.0 eq) and benzyl bromide (1.1 eq) in a solvent such as acetonitrile (B52724).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) (2.2 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purification: Purify the crude N-benzyl-β-alanine ethyl ester by vacuum distillation or column chromatography on silica gel.

Plausible Final Synthesis Steps and Purification

The subsequent steps would involve the conversion of the oxime to a reactive carbamoyl (B1232498) chloride, the transformation of the N-benzyl-β-alanine ethyl ester to an aminothio derivative, and their final coupling.

Purification of this compound:

The final product can be purified using High-Performance Liquid Chromatography (HPLC). A typical method for carbamate pesticides involves a C18 reversed-phase column.

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient can be optimized to achieve the best separation.

-

Detection: UV detection at a wavelength of approximately 280 nm is appropriate for the aromatic moiety in this compound.

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak and combine them.

-

Solvent Removal: Remove the mobile phase solvents under reduced pressure to obtain the purified this compound.

Analytical Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Mass Spectrometry

LC-MS analysis of this compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 400.1359.

| Ion | m/z (Expected) |

| [M+H]⁺ | 400.1359 |

NMR Spectroscopy

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| CH₂ (Benzyl) | ~4.5 |

| CH₂ (Ethyl ester) | ~4.1 (q) |

| CH₃ (Ethyl ester) | ~1.2 (t) |

| CH₂ (β-alanine) | 2.5 - 3.5 |

| CH₃ (Methylamino) | ~2.9 |

| CH₃ (Ethylidene) | ~2.1 |

| SCH₃ | ~2.4 |

Infrared Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1730 |

| C=O (Carbamate) | ~1700 |

| C=N (Oxime) | ~1650 |

| Aromatic C=C | ~1600, 1495 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

Signaling Pathway and Mechanism of Action

As an acetylcholinesterase inhibitor, this compound's mechanism of action involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the target pest.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

This technical guide provides a foundational understanding for the synthesis and purification of this compound for research applications. Researchers should adapt and optimize the described protocols based on their specific laboratory capabilities and safety procedures.

References

Alanycarb CAS number and chemical identifiers

This in-depth technical guide provides a comprehensive overview of Alanycarb, a carbamate (B1207046) insecticide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, mechanism of action, metabolic fate, and relevant analytical methodologies.

Chemical Identifiers and Properties

This compound is an oxime carbamate insecticide and nematicide.[1] Key chemical identifiers and properties are summarized below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 83130-01-2 | [1] |

| IUPAC Name | ethyl 3-[benzyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylamino]propanoate | [2] |

| Chemical Formula | C₁₇H₂₅N₃O₄S₂ | [2] |

| Molecular Weight | 399.5 g/mol | [2] |

| SMILES | CCOC(=O)CCN(CC1=CC=CC=C1)SN(C)C(=O)O/N=C(/C)\SC | |

| InChI Key | GMAUQNJOSOMMHI-JXAWBTAJSA-N | |

| PubChem CID | 9576091 | |

| Synonyms | OK 135, this compound [ISO] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at synaptic clefts, a process essential for terminating nerve impulses.

The inhibitory action of this compound involves the carbamoylation of the serine hydroxyl group within the active site of AChE. This forms a carbamoylated enzyme complex that is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the target pest. The inhibition by carbamates is, however, reversible.

Metabolic Pathway

This compound is a pro-insecticide, meaning it is converted into a more active toxicant within the target organism. The primary metabolic pathway involves the cleavage of the N-S bond to yield the potent acetylcholinesterase inhibitor, methomyl.

Toxicology Profile

Specific quantitative toxicity data for this compound is limited in publicly accessible literature. However, general classifications and data for related carbamate insecticides provide an indication of its toxicological profile.

| Toxicity Data | Value | Organism | Reference |

| Mammalian Toxicity | Moderate | General | |

| Avian Toxicity | Relatively non-toxic | Birds | |

| Aquatic Toxicity | Moderately toxic | Fish and aquatic invertebrates | |

| Honeybee Toxicity | Highly toxic | Honeybees (Apis mellifera) | |

| Acute Oral LD₅₀ (Aldicarb) | 0.46 - 1.23 mg/kg | Rat | |

| Acute Oral LD₅₀ (Carbofuran) | 5 - 11 mg/kg | Rat | |

| 96-hr LC₅₀ (Carbofuran) | 80 - 4800 µg/L | Freshwater Fish (24 species) | |

| Contact LD₅₀ (Carbofuran) | 0.05 µ g/bee | Honeybee (Apis mellifera) |

Note: Data for Aldicarb and Carbofuran are provided for comparative purposes due to the lack of specific public data for this compound.

Environmental Fate

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the analysis of carbamate insecticides are applicable.

Acetylcholinesterase Inhibition Assay (Ellman's Method - General Protocol)

This colorimetric assay is commonly used to determine the AChE inhibitory activity of compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the AChE solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Start the enzymatic reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pesticide Residue Analysis (QuEChERS and HPLC - General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices, followed by chromatographic analysis.

Sample Preparation (QuEChERS):

-

Homogenize a representative sample of the matrix (e.g., fruits, vegetables).

-

Weigh a portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

-

Add an appropriate volume of acetonitrile and internal standards.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake vigorously.

-

Centrifuge the sample to separate the layers.

-

Take an aliquot of the upper acetonitrile layer and transfer it to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

-

Shake and centrifuge the sample again.

-

The final supernatant is ready for analysis by HPLC or GC.

HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or Mass Spectrometry).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Detection: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of this compound standards.

References

Toxicological Profile of Alanycarb on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanycarb is a broad-spectrum oxime carbamate (B1207046) insecticide and nematicide.[1] As with other carbamates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[1][2] This document provides a comprehensive overview of the toxicological effects of this compound on various non-target organisms, including mammals, birds, fish, aquatic invertebrates, honeybees, and earthworms. It summarizes available quantitative toxicity data, details standard experimental protocols for toxicological assessment, and visualizes key pathways and workflows. While this compound is now considered an obsolete insecticide in some regions, understanding its toxicological profile remains crucial for environmental risk assessment and for providing a comparative baseline for the development of newer, more selective insecticides.[1]

Mode of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of nerve fibers, resulting in paralysis and ultimately death.[2] This inhibition is reversible, as carbamates form an unstable complex with the enzyme, unlike the more persistent inhibition caused by organophosphates.

Signaling Pathway of Acetylcholinesterase Inhibition

Toxicological Profile: Quantitative Data

The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that specific data for this compound is limited for some species, as it is an older and now less commonly used pesticide.

Table 1: Mammalian Toxicity of this compound

| Endpoint | Value | Species | Route | Source |

| Acute Oral LD50 | 330 mg/kg | Rat | Oral | |

| Acute Dermal LD50 | >4,000 mg/kg | Rat | Dermal | |

| Acute Inhalation LC50 | 5.1 mg/L (4-hour) | Rat | Inhalation | |

| 90-Day Oral NOAEL | 15 mg/kg bw/day | Rat | Oral | |

| Two-Generation Reproduction NOAEL | 65.41 mg/kg/day (males), 76.78 mg/kg/day (females) | Rat | Oral | |

| Developmental Toxicity NOAEL | 150 mg/kg/day | Rabbit | Oral |

NOAEL: No Observed Adverse Effect Level

Table 2: Avian Toxicity of this compound

| Endpoint | Value | Species | Source |

| Acute Oral LD50 | 3553 mg/kg | Not Specified |

Note: this compound is generally considered to be relatively non-toxic to birds.

Table 3: Aquatic Toxicity of this compound

| Endpoint | Value | Species | Source |

| 96-hour LC50 | Moderately Toxic | Fish (general) | |

| 48-hour LC50 | Moderately Toxic | Aquatic Invertebrates (general) |

LC50: Lethal Concentration 50%. Specific LC50 values for species like Rainbow Trout (Oncorhynchus mykiss) and Daphnia magna were not available in the searched literature for this compound.

Table 4: Honeybee Toxicity of this compound

| Endpoint | Value | Route | Source |

| Acute LD50 | Highly Toxic | Contact & Oral |

LD50: Lethal Dose 50%. Specific LD50 values for this compound were not available in the searched literature.

Table 5: Soil Organism Toxicity of this compound

| Endpoint | Value | Species | Source |

| 14-day LC50 | Data not available for this compound | Eisenia foetida (Earthworm) |

Note: Carbamate insecticides, in general, can be toxic to earthworms.

Experimental Protocols

The toxicological data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. Below are summaries of key experimental protocols relevant to the toxicological profile of this compound.

Mammalian Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Typically, young adult rats are used.

-

Procedure: The test substance is administered in graduated doses to several groups of fasted animals, with one dose per group. The substance is usually administered by gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy is performed on all animals at the end of the study.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to the test substance in a series of concentrations for a 96-hour period. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Endpoint: The primary endpoint is the 96-hour LC50.

Honeybee Acute Toxicity Test (Based on OECD Guidelines 213 & 214)

These tests assess the acute oral and contact toxicity of a substance to adult honeybees.

-

Test Species: Apis mellifera.

-

Procedure (Oral - OECD 213): Bees are fed a sucrose (B13894) solution containing the test substance at various concentrations.

-

Procedure (Contact - OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

-

Observations: Mortality is recorded at specified intervals, typically up to 96 hours.

-

Endpoint: The LD50 (µg of active substance per bee) is determined for both oral and contact exposure.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms.

-

Test Species: Eisenia foetida.

-

Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate over a 14-day period.

-

Observations: Mortality is assessed at day 7 and day 14. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.

-

Endpoint: The 14-day LC50 is determined.

Conclusion

This compound demonstrates a toxicological profile characteristic of carbamate insecticides, with its primary mechanism of action being the inhibition of acetylcholinesterase. The available data indicate moderate acute toxicity to mammals and fish, low toxicity to birds, and high toxicity to honeybees. While specific quantitative data for this compound is not always available for all non-target species, the established OECD guidelines provide a robust framework for assessing its potential environmental risk. This in-depth guide serves as a valuable resource for researchers and professionals in understanding the toxicological implications of this compound and for the comparative assessment of other insecticides. The provided data and protocols are essential for conducting comprehensive environmental risk assessments and for the development of safer and more target-specific pest control agents.

References

The Environmental Trajectory of Alanycarb: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanycarb, an oxime carbamate (B1207046) insecticide, serves as a pro-insecticide, undergoing metabolic activation to exert its biological activity. Understanding its environmental fate is paramount for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the degradation and transformation of this compound in various environmental compartments, including its hydrolysis, photolysis, and metabolism in soil and plants, as well as its potential for bioaccumulation. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data for its primary and more toxic metabolite, Methomyl, to provide a more complete picture of its environmental persistence and behavior.

Data Presentation

The following tables summarize the available quantitative data on the environmental fate of this compound and its primary metabolite, Methomyl.

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound and Methomyl

| Compound | pH | Temperature (°C) | Half-Life (DT₅₀) | Citation |

| This compound | 7 | 20 | Stable | [1] |

| Methomyl | 5 | 25 | Stable (No breakdown within 30 days) | [2][3] |

| Methomyl | 7 | 25 | Stable (No breakdown within 30 days) | [2][3] |

| Methomyl | 9 | 25 | 30 days | |

| Methomyl | 6.0 | - | 54 weeks | |

| Methomyl | 7.0 | - | 38 weeks | |

| Methomyl | 8.0 | - | 20 weeks |

Table 2: Photolysis Data for this compound and Methomyl

| Compound | Conditions | Half-Life (DT₅₀) | Notes | Citation |

| This compound | - | Data not available | - | - |

| Methomyl | Stable to sunlight | No decomposition after 120 days | - | |

| Methomyl | Artificial sunlight (10 mg/L solution) | 5.5 days | - | |

| Methomyl | Artificial sunlight (100 mg/L solution) | 2 days | - | |

| Methomyl | Thin film, environmentally significant wavelengths | 48.41 hours | May undergo direct photolysis. |

Table 3: Soil Metabolism Half-Life (DT₅₀) of this compound and Methomyl

| Compound | Condition | Soil Type | Half-Life (DT₅₀) | Citation |

| This compound | Aerobic | - | 1.5 days (Typical) | |

| Methomyl | Aerobic | Loam | Approx. 11 days | |

| Methomyl | Aerobic | - | A few days to >50 days (typically ~1 week in field) | |

| Methomyl | Aerobic | Tomato field soil | 1.8 days | |

| Methomyl | Anaerobic | - | Slower than aerobic (factor of ~2) |

Table 4: Bioaccumulation Potential of this compound and Methomyl

| Compound | Parameter | Value | Species | Notes | Citation |

| This compound | - | Data not available | - | Slight concern for bioaccumulation noted. | |

| Methomyl | Bioconcentration Factor (BCF) | 3 (Estimated) | - | Low potential for bioconcentration. | |

| Methomyl | Bioaccumulation | No evidence of accumulation | Rainbow trout | 28-day flow-through study. |

Degradation Pathways

The primary degradation pathway of this compound involves the cleavage of the N-S bond to form Methomyl and ethyl N-benzyl-β-alaninate. Methomyl, being the active insecticidal component, undergoes further degradation.

Abiotic Degradation

Hydrolysis: this compound is reported to be stable at pH 7 and 20°C. Its metabolite, Methomyl, is stable in neutral and acidic aqueous solutions but hydrolyzes under alkaline conditions. The hydrolysis half-life of Methomyl at pH 9 is approximately 30 days.

Photolysis: While specific data on the photolysis of this compound is limited, its metabolite Methomyl is generally stable to sunlight. However, under artificial sunlight, its degradation is observed, with half-lives of a few days. Direct photolysis of Methomyl may occur as it absorbs light at wavelengths greater than 290 nm. The degradation of Methomyl via indirect photolysis, particularly under catalytic conditions, is more efficient.

Biotic Degradation

Soil Metabolism: this compound is not persistent in soil, with a typical aerobic half-life of 1.5 days. Microbial metabolism is a key factor in the degradation of carbamates in soil. The degradation of its metabolite, Methomyl, in soil is primarily a biological process, with aerobic degradation being significantly faster than anaerobic degradation. The half-life of Methomyl in soil can range from a few days to over 50 days, influenced by factors such as soil type and moisture content.

Plant Metabolism: In plants, this compound is metabolized to Methomyl. Methomyl is further broken down into volatile compounds such as carbon dioxide and acetonitrile. The remaining radioactivity is incorporated into natural plant components. The half-life of Methomyl on plant foliage is typically a few days.

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below, based on internationally recognized guidelines.

Hydrolysis

Objective: To determine the rate of hydrolytic degradation of this compound as a function of pH.

Methodology (based on OECD Guideline 111):

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Radiolabeled this compound of known purity.

-

Procedure:

-

Aseptically prepare buffer solutions and sterilize (e.g., by filtration).

-

Add a known concentration of the test substance to each buffer solution in sterile, sealed containers.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At appropriate time intervals, withdraw samples for analysis.

-

Analyze the samples for the concentration of the parent compound and major degradation products using a suitable analytical method (e.g., HPLC with radiometric detection).

-

-

Data Analysis: Determine the degradation rate constant and half-life (DT₅₀) for each pH by plotting the natural logarithm of the concentration against time and applying first-order kinetics.

Photolysis

Objective: To determine the rate of photolytic degradation of this compound in water.

Methodology (based on OECD Guideline 316):

-

Test System: Sterile aqueous buffer solution (e.g., pH 7) or natural water.

-

Test Substance: Radiolabeled this compound.

-

Light Source: A light source that simulates natural sunlight (e.g., xenon arc lamp).

-

Procedure:

-

Prepare a solution of the test substance in the chosen water matrix.

-

Place the solution in quartz tubes and expose it to the light source at a constant temperature.

-

Run a dark control in parallel, wrapped in aluminum foil.

-

At selected time intervals, remove samples from both the irradiated and dark control sets.

-

Analyze the samples for the parent compound and photoproducts.

-

-

Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark control. The quantum yield can be determined by measuring the light intensity and the rate of degradation.

Aerobic and Anaerobic Soil Metabolism

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology (based on OECD Guideline 307):

-

Test System: Freshly collected, sieved soil with known characteristics (pH, organic carbon content, texture).

-

Test Substance: ¹⁴C-labeled this compound.

-

Procedure (Aerobic):

-

Treat the soil with the test substance and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous flow of air and trapping of volatile products (e.g., ¹⁴CO₂).

-

At intervals, collect soil samples for analysis.

-

-

Procedure (Anaerobic):

-

Pre-incubate the soil under aerobic conditions for a period to establish microbial activity.

-

Flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Treat the soil with the test substance and incubate in the dark at a constant temperature.

-

Sample the soil and water phases at various time points.

-

-

Analysis: Extract the soil samples and analyze the extracts for the parent compound and metabolites using techniques like HPLC and TLC. Quantify the formation of ¹⁴CO₂ and other volatile metabolites.

-

Data Analysis: Determine the degradation half-life (DT₅₀) and the distribution of residues over time.

Visualizations

This compound Degradation Pathway

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Soil Metabolism Study

Caption: Workflow for soil metabolism studies.

Conclusion

This compound is a non-persistent insecticide that primarily degrades into the more toxic but also relatively non-persistent metabolite, Methomyl. The environmental fate of this compound is driven by a combination of abiotic and biotic processes, with microbial degradation in soil being a significant pathway. While this compound itself appears to be relatively stable to hydrolysis at neutral pH, its degradation product, Methomyl, is susceptible to hydrolysis under alkaline conditions. Photolysis is not considered a major degradation route for Methomyl under natural sunlight. The low bioaccumulation potential of Methomyl suggests a minimal risk of biomagnification in the food chain. Further research to generate specific quantitative fate data for this compound would be beneficial for a more refined environmental risk assessment.

References

Alanycarb as an Acetylcholinesterase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanycarb is a broad-spectrum carbamate (B1207046) insecticide and nematicide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This technical guide provides an in-depth examination of the mechanism of action of this compound as an AChE inhibitor, its toxicological effects, and the methodologies used to study such interactions. As a member of the oxime carbamate class of pesticides, this compound's primary mode of action is the reversible carbamoylation of the AChE active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity in target organisms.[3][4] This document synthesizes available data to serve as a comprehensive resource for professionals in toxicology, neuropharmacology, and pesticide development.

Introduction

This compound is a synthetic carbamate insecticide used to control a range of pests, including aphids, whiteflies, and mealybugs, in agricultural settings.[2] Like other carbamate pesticides, its insecticidal activity is primarily due to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition disrupts normal nerve impulse transmission, leading to the toxic effects observed in insects. Understanding the specifics of this compound's interaction with AChE is crucial for assessing its efficacy, environmental impact, and potential toxicity to non-target organisms.

Mechanism of Action: Reversible AChE Inhibition

The nervous system relies on the precise transmission of signals between neurons. This process is mediated by neurotransmitters like acetylcholine.

Normal Synaptic Transmission:

-

An electrical signal (action potential) arrives at the presynaptic terminal.

-

Vesicles release acetylcholine (ACh) into the synaptic cleft.

-

ACh binds to postsynaptic receptors, opening ion channels and propagating the nerve signal.

-

To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, allowing the neuron to return to its resting state.

Inhibition by this compound: this compound acts as a competitive inhibitor of AChE. The carbamate moiety of the this compound molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable than the acetylated enzyme formed during normal ACh hydrolysis but is not permanent.

This carbamoylation prevents AChE from breaking down acetylcholine, leading to an accumulation of ACh in the synapse. The excess ACh continuously stimulates muscarinic and nicotinic receptors on the postsynaptic membrane, causing uncontrolled nerve firing. Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, the carbamoylation by this compound is reversible. The enzyme can spontaneously hydrolyze the carbamoyl (B1232498) group, albeit at a much slower rate than the acetyl group, eventually restoring its function.

Caption: Mechanism of this compound's AChE Inhibition.

Toxicological Effects

The accumulation of acetylcholine due to AChE inhibition by this compound results in a state of cholinergic crisis, manifesting in a range of symptoms affecting the nervous, muscular, and secretory systems.

-

In Target Pests: The continuous stimulation of nerve receptors leads to muscle weakness, fatigue, cramps, fasciculations, and ultimately, paralysis and death.

-

In Mammals (Exposure): Acute exposure to this compound or other carbamates can cause symptoms categorized by the type of cholinergic receptor being overstimulated:

-

Muscarinic Effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting). Bronchospasm and bronchorrhea (excessive respiratory secretions) can also occur.

-

Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and in severe cases, flaccid paralysis, which can affect the respiratory muscles and lead to respiratory failure.

-

Central Nervous System (CNS) Effects: Anxiety, headache, convulsions, ataxia, depression of respiration and circulation, and potentially coma.

-

Caption: Toxicological Pathway of this compound Poisoning.

Quantitative Data on this compound's AChE Inhibition

| Parameter | Value | Enzyme Source | Species | Reference |

| IC₅₀ | Data not available | e.g., Electrophorus electricus AChE | e.g., Electric Eel | N/A |

| Kᵢ | Data not available | e.g., Human recombinant AChE | e.g., Homo sapiens | N/A |

| k_on (Association rate) | Data not available | N/A | N/A | N/A |

| k_off (Dissociation rate) | Data not available | N/A | N/A | N/A |

| Table 1: Template for Quantitative AChE Inhibition Data for this compound. |

Experimental Protocols for Measuring AChE Inhibition

While protocols specific to this compound are not detailed in the available literature, a standard and widely accepted method for measuring AChE inhibition in vitro is the Ellman's assay.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To determine the concentration-dependent inhibition of acetylcholinesterase by a test compound (e.g., this compound).

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (from a source like electric eel or human recombinant)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation: Prepare serial dilutions of this compound in the phosphate buffer.

-

Reaction Mixture: In each well of the microplate, add:

-

Phosphate buffer

-

DTNB solution

-

AChE enzyme solution

-

-

Inhibitor Incubation: Add the this compound dilutions (or vehicle control) to the appropriate wells. Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATCh substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader set to measure absorbance at 412 nm. Take readings every minute for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an In Vitro AChE Inhibition Assay.

Metabolism of this compound

The metabolism of this compound is an important consideration for its overall toxicity profile. The primary metabolic pathway involves the cleavage of its N-S bond. This process yields two main products: ethyl N-benzyl-β-alaninate and methomyl. Methomyl is itself another potent N-methyl carbamate insecticide and acetylcholinesterase inhibitor. Therefore, the toxicological impact of this compound exposure is due to the parent compound and its active metabolite, methomyl.

Conclusion

This compound functions as a potent, reversible inhibitor of acetylcholinesterase, which is the primary mechanism underlying its efficacy as an insecticide and nematicide. By carbamoylating the active site of AChE, it causes an accumulation of acetylcholine in the synapse, leading to neurotoxic hyperstimulation in target organisms. While specific quantitative inhibition data for this compound is sparse in public literature, its mode of action is well-characterized and consistent with that of other carbamate pesticides. The methodologies for studying its effects, such as the Ellman's assay, are standardized and robust. A complete understanding of this compound requires consideration of its metabolism to other active compounds like methomyl. This technical guide provides a foundational understanding for professionals engaged in the research and development of neuroactive compounds and pesticides.

References

Methodological & Application

Application Notes and Protocols for Alanycarb Acetylcholinesterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanycarb, a carbamate (B1207046) pesticide, functions as a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1] The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve impulse transmission and muscle contractions.[1] This mechanism of action is the basis for its use as an insecticide and is also a subject of toxicological and pharmacological research.[1][2][3] The following application note provides a detailed protocol for determining the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, a simple, rapid, and robust colorimetric assay. The principle involves the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of the reaction decreases, allowing for the quantification of the inhibitor's potency.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

This compound (analytical standard)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Multichannel pipette

Experimental Protocol

1. Reagent Preparation

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is achieved.

-

AChE Solution (0.25 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Just before the assay, dilute the stock solution to a final concentration of 0.25 U/mL with the same buffer. Keep the enzyme solution on ice.

-

ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. This solution should be prepared fresh daily.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0). Protect the solution from light.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. From this stock, prepare serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay well should not exceed 1% to avoid affecting enzyme activity.

2. Assay Procedure (96-well plate format)

The following steps should be performed for each sample, control, and blank well:

-

Assay Setup:

-

Blank: 150 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of phosphate buffer (instead of enzyme).

-

Control (100% enzyme activity): 140 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of AChE solution + 10 µL of phosphate buffer (or buffer with 1% DMSO if used for this compound dilutions).

-

Test Sample (with this compound): 140 µL of phosphate buffer + 20 µL of DTNB solution + 10 µL of AChE solution + 10 µL of this compound solution (at various concentrations).

-

-

Pre-incubation: Mix the contents of each well gently and incubate the plate at room temperature (25°C) for 15 minutes. This allows this compound to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank. To the blank wells, add 10 µL of deionized water. The final volume in each well will be 190 µL.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm. Take readings every minute for a duration of 10-15 minutes to monitor the progress of the reaction.

Data Analysis

-

Calculate the rate of reaction (V) for each well: Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where:

-

V_control is the rate of reaction in the control well.

-

V_sample is the rate of reaction in the well with this compound.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reagent Concentrations | ||

| AChE | 0.25 U/mL (final concentration) | The optimal concentration may vary depending on the enzyme source and should be determined empirically. |

| ATCI | 14 mM (stock), 0.74 mM (final) | Substrate concentration can be varied for kinetic studies (e.g., determining Ki). |

| DTNB | 10 mM (stock), 0.53 mM (final) | Ensure complete dissolution and protect from light. |

| This compound | Varies (e.g., 0.01 µM to 100 µM) | A wide range of concentrations should be tested to generate a complete dose-response curve. |

| Assay Conditions | ||

| Buffer | 0.1 M Phosphate Buffer, pH 8.0 | pH is critical for optimal enzyme activity. |

| Incubation Time | 15 minutes | Pre-incubation of enzyme with inhibitor before adding the substrate. |

| Reaction Time | 10-15 minutes | Monitor the reaction kinetically to ensure measurements are taken within the linear range. |

| Temperature | Room Temperature (25°C) | Maintain a consistent temperature throughout the assay. |

| Wavelength | 412 nm | Wavelength for measuring the formation of the yellow TNB product. |

| Controls | ||

| Blank | No enzyme | To correct for non-enzymatic hydrolysis of the substrate. |

| Control | No inhibitor | Represents 100% enzyme activity. |

Visualizations

References

- 1. This compound | C17H25N3O4S2 | CID 9576091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo acetylcholinesterase inhibition, metabolism, and toxicokinetics of aldicarb in channel catfish: role of biotransformation in acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Alanycarb Residue in Soil by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the determination of Alanycarb residues in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS provides excellent selectivity and sensitivity for the quantification of this compound. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring fields who require reliable analysis of pesticide residues in complex matrices.

Introduction

This compound is a carbamate (B1207046) insecticide and nematicide used to control a variety of agricultural pests.[1][2][3] Its presence and persistence in soil are of environmental concern, necessitating a reliable analytical method for monitoring its residues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of pesticides in complex environmental samples due to its high selectivity and sensitivity.[4][5] This application note details a complete workflow for the analysis of this compound in soil, from sample preparation to data acquisition and analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in soil is depicted in the following diagram.

Detailed Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is based on the widely used QuEChERS method for pesticide residue analysis in soil.

Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

Procedure:

-

Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Sample for Analysis: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Method: The following table summarizes the liquid chromatography conditions.

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

MS/MS Method: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 400.1 | 238.1 | 100 | 15 |

| This compound (Qualifier) | 400.1 | 91.1 | 100 | 25 |

Method Validation and Performance